7-methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one
Description
7-Methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one is a polycyclic heteroaromatic compound featuring a fused pyrano-chromenone core. Its structure comprises a benzopyran ring system fused with a chromen-5-one moiety, substituted with a methyl group at position 7 and a phenyl group at position 7. The dihydro (10,11-dihydro) component indicates partial saturation of the pyran ring, which may influence its conformational flexibility and intermolecular interactions .
Properties
Molecular Formula |
C23H18O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
7-methyl-9-phenyl-10,11-dihydro-9H-isochromeno[4,3-g]chromen-5-one |
InChI |
InChI=1S/C23H18O3/c1-14-21-16(11-12-20(25-21)15-7-3-2-4-8-15)13-19-17-9-5-6-10-18(17)23(24)26-22(14)19/h2-10,13,20H,11-12H2,1H3 |
InChI Key |
GYQVZJIKNDYYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CCC(O2)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one typically involves multi-component reactions. One efficient method includes a one-pot reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and one-pot synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
7-Methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound’s properties may be exploited in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 7-methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares 7-methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one with structurally related compounds, focusing on substituents, molecular features, and synthetic pathways:
Physicochemical and Spectroscopic Comparisons
- UV-Vis Absorption : Chromen-5-one derivatives typically exhibit strong absorbance near 300–350 nm due to π→π* transitions. Fluorinated derivatives (e.g., 234 ) may show hypsochromic shifts due to electron-withdrawing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
